![molecular formula C23H20F3NO5 B14954788 2-Phenyl-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)morpholine](/img/structure/B14954788.png)
2-Phenyl-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)morpholine
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Overview
Description
2-Phenyl-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)morpholine is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trifluoromethoxyphenoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)morpholine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . The process generally includes the following steps:
Formation of the phenyl group: This step involves the reaction of a phenylboronic acid with a halogenated precursor.
Introduction of the trifluoromethoxyphenoxy group: This is achieved through a nucleophilic substitution reaction using a trifluoromethoxyphenol derivative.
Formation of the morpholine ring: This step involves the cyclization of an appropriate precursor to form the morpholine ring.
Coupling of the furoyl group: The final step involves the coupling of the furoyl group to the morpholine ring using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Phenyl-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-4-{[4-methyl-2-(4-trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid
- **4-(Trifluoromethoxy)phenylboronic acid
- **2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Phenyl-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)morpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H20F3NO5 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(2-phenylmorpholin-4-yl)-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C23H20F3NO5/c24-23(25,26)32-18-8-6-17(7-9-18)30-15-19-10-11-20(31-19)22(28)27-12-13-29-21(14-27)16-4-2-1-3-5-16/h1-11,21H,12-15H2 |
InChI Key |
UQXTWYXXLKPRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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